molecular formula C27H25ClN4O3 B2625377 N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-methoxyphenyl)urea CAS No. 1112433-52-9

N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-methoxyphenyl)urea

Cat. No. B2625377
CAS RN: 1112433-52-9
M. Wt: 488.97
InChI Key: IPWFNMLYNNUPIF-UHFFFAOYSA-N
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Description

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Indole-based MmpL3 inhibitors such as indole-2-carboxamides, N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamine, and N-(1-(adamantane-1-yl) ethyl)-4,6-dichloro-1H-indole-2-carboxamide have been reported to have favorable inhibitory activity .


Synthesis Analysis

Exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Nature is the major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions . Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .


Chemical Reactions Analysis

Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .

Scientific Research Applications

  • Cytokinin-like Activity and Plant Morphogenesis : Urea derivatives, including certain types of N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, exhibit cytokinin-like activity, impacting cell division and differentiation in plants. These compounds are used in in vitro plant morphogenesis studies, with certain derivatives specifically enhancing adventitious root formation (Ricci & Bertoletti, 2009).

  • Enzyme Inhibition and Anticancer Potential : Some urea derivatives demonstrate enzyme inhibition capabilities, such as inhibiting urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Furthermore, certain compounds have shown in vitro anticancer activity, suggesting potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).

  • Ligand Potential for α1-Adrenoceptor Subtypes : A study on the synthesis of novel derivatives indicated that these compounds could have good affinity and selectivity for the α1D-adrenoceptor subtype, suggesting their potential as ligands in pharmacological research (Romeo, Russo, & Blasi, 2001).

  • Potential Anti-Cancer Agents via Inhibition of Translation Initiation : Some symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor. They reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibit cancer cell proliferation, suggesting their potential as anti-cancer agents (Denoyelle et al., 2012).

  • Cytokinin Activity in Tobacco Callus Bioassay : A study synthesized and tested various N-phenyl-N'-(4-pyridyl)urea derivatives for their cytokinin activity in tobacco callus bioassays, demonstrating the diversity and potential applications of these compounds in plant biology (Takahashi et al., 1978).

Mechanism of Action

Future Directions

The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This review describes the sources of indole scaffolds, the potential for novel indole derivatives to serve as anti-tubercular agents, in silico findings, and proposed actions to facilitate the design of novel compounds with anti-tubercular activity .

properties

IUPAC Name

methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-35-26(34)20-11-12-21-23(17-20)29-27(32(25(21)33)18-19-7-3-2-4-8-19)31-15-13-30(14-16-31)24-10-6-5-9-22(24)28/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWFNMLYNNUPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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